PROTAC BET Degrader-10

PROTAC BRD4 degradation DC50 comparison

PROTAC BET Degrader-10 (CAS 1957234-97-7, MW 783.29) is a bifunctional PROTAC molecule that recruits the E3 ubiquitin ligase Cereblon to the bromodomain-containing protein BRD4, triggering its ubiquitination and proteasomal degradation. The compound is derived from example 37 of patent WO2017007612A1 and utilizes a BRD4-binding moiety connected via a linker to a Cereblon ligand, achieving a half-maximal degradation concentration (DC₅₀) of 49 nM.

Molecular Formula C39H39ClN8O6S
Molecular Weight 783.3 g/mol
Cat. No. B10824250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BET Degrader-10
Molecular FormulaC39H39ClN8O6S
Molecular Weight783.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C39H39ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,27-28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)/t27-,28?/m0/s1
InChIKeyKVKRYCAWRGWYNN-MBMZGMDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BET Degrader-10: A Cereblon-Based BRD4-Selective Degrader for Targeted Protein Degradation Research


PROTAC BET Degrader-10 (CAS 1957234-97-7, MW 783.29) is a bifunctional PROTAC molecule that recruits the E3 ubiquitin ligase Cereblon to the bromodomain-containing protein BRD4, triggering its ubiquitination and proteasomal degradation . The compound is derived from example 37 of patent WO2017007612A1 and utilizes a BRD4-binding moiety connected via a linker to a Cereblon ligand, achieving a half-maximal degradation concentration (DC₅₀) of 49 nM [1]. As a Cereblon-based degrader, it offers an alternative mechanism-of-action profile distinct from VHL-based BET PROTACs, enabling comparative studies of E3 ligase-dependent degradation efficiency and selectivity [2].

Why PROTAC BET Degrader-10 Cannot Be Simply Substituted with Other BET PROTACs


BET-targeting PROTACs vary substantially in DC₅₀ values, E3 ligase engagement (Cereblon vs. VHL), BET-family selectivity (pan-BET vs. BRD4-selective), and linker chemistry—all of which critically influence degradation kinetics, off-target profiles, and cellular efficacy [1]. For example, VHL-based degraders such as MZ1 (DC₅₀ = 8–23 nM) and ARV-771 (DC₅₀ < 5 nM) achieve greater potency than PROTAC BET Degrader-10 (DC₅₀ = 49 nM) but may exhibit divergent selectivity windows (MZ1 preferentially degrades BRD4, while ARV-771 is pan-BET) . Cereblon-based alternatives like dBET6 (sub-nanomolar DC₅₀) offer even higher potency but may entail distinct cytotoxicity profiles and Cereblon-neosubstrate liabilities . These quantitative differences make simple interchange hazardous for reproducible research and preclude direct substitution without revalidation.

Quantitative Evidence Guide: PROTAC BET Degrader-10 Differentiation Data


BRD4 Degradation Potency: PROTAC BET Degrader-10 (DC₅₀ = 49 nM) vs. MZ1 (DC₅₀ = 8–23 nM) and ARV-771 (DC₅₀ < 5 nM)

PROTAC BET Degrader-10 achieves a BRD4 DC₅₀ of 49 nM [1], a potency intermediate between the VHL-based BRD4-selective degrader MZ1 (DC₅₀ = 8 nM in H661 cells, 23 nM in H838 cells) [2] and the pan-BET VHL-based degrader ARV-771 (DC₅₀ < 5 nM across BRD2/3/4 in 22Rv1 cells) [3]. This positions PROTAC BET Degrader-10 as a Cereblon-based, moderately potent alternative for studies where Cereblon engagement is preferred over VHL, or where intermediate degradation rates are experimentally desirable.

PROTAC BRD4 degradation DC50 comparison

BET-Family Selectivity: PROTAC BET Degrader-10 (BRD4-Selective) vs. ARV-771 (Pan-BET Degrader)

PROTAC BET Degrader-10 is consistently described as a selective BRD4 degrader , whereas ARV-771 is a pan-BET degrader that targets BRD2, BRD3, and BRD4 with DC₅₀ values <5 nM for all three paralogs . The BRD4 selectivity of PROTAC BET Degrader-10 may reduce confounding effects from BRD2/BRD3 degradation, making it a cleaner probe for dissecting BRD4-specific biology.

BET selectivity BRD4-specific pan-BET degrader

E3 Ligase Utilization: Cereblon (PROTAC BET Degrader-10) vs. VHL (MZ1, ARV-771, ZBC260)

PROTAC BET Degrader-10 recruits the Cereblon E3 ligase [1], distinguishing it from widely used VHL-based BET degraders such as MZ1, ARV-771, and ZBC260 [2]. Cereblon-based degraders may exhibit distinct degradation kinetics, tissue-specific expression of the E3 ligase, and sensitivity to Cereblon-modulating drugs (e.g., lenalidomide), offering orthogonal experimental utility.

E3 ligase Cereblon VHL PROTAC mechanism

Cost-Effectiveness and Commercial Availability of PROTAC BET Degrader-10

PROTAC BET Degrader-10 is commercially available from multiple vendors at moderate pricing (e.g., $278 for 5 mg from GlpBio [1]), compared to premium-priced ultra-potent degrader tools such as ZBC260. For large-scale screening or routine assay work where ultra-high potency is not required, this cost differential may influence procurement decisions.

cost comparison procurement PROTAC tool compound

Optimal Application Scenarios for PROTAC BET Degrader-10 Based on Quantified Evidence


BRD4-Specific Functional Genomics Studies Requiring Cereblon-Dependent Degradation

Researchers investigating BRD4-specific transcriptional regulation, oncogene addiction (e.g., MYC-driven cancers), or epigenetic reader domain biology can employ PROTAC BET Degrader-10 as a selective BRD4 degrader with a defined 49 nM DC₅₀ [1]. Its Cereblon-based mechanism allows comparison with VHL-based selective degraders like MZ1, enabling dissection of E3 ligase-dependent effects on degradation efficiency and cellular phenotype [2].

Comparative E3 Ligase Pharmacology in PROTAC Development

For medicinal chemistry programs optimizing PROTAC linker design and E3 ligase pairing, PROTAC BET Degrader-10 serves as a Cereblon-recruiting benchmark. It can be directly compared against VHL-recruiting analogs (MZ1, ARV-771) to evaluate how E3 ligase choice modulates DC₅₀, degradation kinetics, and neosubstrate degradation profiles [1].

Routine Biochemical Screening Where Cost-Effective, Moderate-Potency Degraders Suffice

In high-throughput screening or large-scale cell-based assays where the experimental goal is unambiguous BRD4 depletion (rather than maximal potency), PROTAC BET Degrader-10 offers a commercially accessible and budget-friendly option (e.g., $278 per 5 mg [1]), circumventing the higher cost of ultra-potent rivals such as ZBC260 while still achieving complete BRD4 degradation at saturating concentrations.

Cereblon-Dependency Studies in Lenalidomide-Resistant Cancer Models

In cancer cell lines with acquired resistance to immunomodulatory imide drugs (IMiDs) that modulate Cereblon, PROTAC BET Degrader-10 can be used to test whether Cereblon-dependent BRD4 degradation remains functional, providing insights into Cereblon pathway integrity and guiding rational combination therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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